molecular formula C13H12F5NO2S2 B1525648 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline CAS No. 1309569-49-0

2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline

Cat. No. B1525648
M. Wt: 373.4 g/mol
InChI Key: VWRLVNHBGUUPCV-UHFFFAOYSA-N
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Description

“2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline” is a chemical compound with the molecular formula C13H12F5NO2S2 and a molecular weight of 373.36200 . It’s a qualified product offered by several chemical suppliers .


Synthesis Analysis

The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The influence of the –SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development is presented .

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed methods for the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen. This process allows for the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, showcasing the compound's utility in creating a variety of heterocyclic compounds with potential applications in drug discovery and materials science (Pastýříková et al., 2012).

Environmental Properties

The environmental properties of pentafluorosulfanyl (SF5) functional groups have been studied, revealing that SF5 compounds are more hydrophobic than their trifluoromethyl analogs. This research also explored the photolytic fate of SF5 compounds, finding that they can degrade under environmentally relevant conditions to release fluoride ions and form benzenesulfonate, suggesting potential concerns and considerations for environmental persistence and degradation pathways (Jackson & Mabury, 2009).

Applications in Organic Synthesis

There have been advancements in the synthesis of 5-pentafluorosulfanyl indazoles, demonstrating an efficient method for creating SF5-substituted heteroarenes. These SF5-substituted compounds serve as versatile building blocks for diversity-oriented organic synthesis, highlighting the compound's significance in facilitating the synthesis of novel organic materials with potentially unique properties and applications (Fan et al., 2017).

properties

IUPAC Name

2-(benzenesulfonylmethyl)-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO2S2/c14-23(15,16,17,18)12-7-6-10(13(19)8-12)9-22(20,21)11-4-2-1-3-5-11/h1-8H,9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRLVNHBGUUPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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